molecular formula C14H22N2O3 B581781 N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine CAS No. 1437795-18-0

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine

Cat. No.: B581781
CAS No.: 1437795-18-0
M. Wt: 266.341
InChI Key: VBBDAXLAMWXLLO-UHFFFAOYSA-N
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Description

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine (CAS 1437795-18-0) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C14H22N2O3 and a molecular weight of 266.34 g/mol, features a tert-butyloxycarbonyl (Boc) protected amine and a hydroxyethyl side chain, making it a versatile synthon for constructing more complex molecules . Its primary research value lies in its role as a key intermediate for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs) . The Boc protecting group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further functionalization and coupling reactions . Researchers utilize this compound in metal-promoted heterocyclization reactions to create privileged scaffolds, such as quinoline derivatives, which are common in molecules with potential antiviral, anticancer, and anti-inflammatory properties . The presence of both aromatic and aliphatic amine functionalities, along with the reactive alcohol group, allows for diverse chemical modifications. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16(8-9-17)10-11-6-4-5-7-12(11)15/h4-7,17H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBDAXLAMWXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127839
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437795-18-0
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437795-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2-aminophenyl)methyl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 2-Hydroxyethylamine

A standard approach involves reacting 2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Sodium bicarbonate (NaHCO₃) or 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) facilitates this reaction at 0–5°C, achieving yields of 70–85%. The Boc group stabilizes the amine, preventing undesired side reactions during subsequent steps.

Boc Protection of 2-Aminobenzylamine

Alternative routes protect the aromatic amine first. Here, 2-aminobenzylamine reacts with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base. This method avoids solubility issues associated with polar solvents and achieves >90% conversion.

Table 1: Comparative Boc Protection Conditions

SubstrateReagentBaseSolventYield (%)
2-HydroxyethylamineBoc₂ONaHCO₃THF78
2-AminobenzylamineBoc₂OTEADCM92

Introduction of the Hydroxyethyl Group

After Boc protection, the hydroxyethyl moiety is introduced via alkylation or reductive amination.

Alkylation with Ethylene Oxide

Ethylene oxide gas is bubbled into a solution of Boc-protected 2-aminobenzylamine in methanol under nitrogen. Sodium hydride (NaH) acts as a base, facilitating nucleophilic attack at the ethylene oxide’s electrophilic carbon. This method yields 65–75% of the desired product but requires stringent temperature control (-10°C to 0°C) to minimize polymerization.

Reductive Amination with Ethylene Glycol

A two-step reductive amination strategy involves condensing Boc-protected 2-aminobenzylamine with ethylene glycol-derived aldehydes, followed by reduction using sodium cyanoborohydride (NaBH₃CN). This method offers superior regioselectivity, with yields reaching 80%.

Table 2: Hydroxyethyl Group Introduction Methods

MethodReagentConditionsYield (%)
AlkylationEthylene oxideNaH, MeOH, -10°C70
Reductive AminationEthylene glycolNaBH₃CN, pH 4.580

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency, scalability, and purity.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, Boc protection using microfluidic reactors achieves 95% conversion in 10 minutes, compared to 2 hours in batch.

Catalyst Optimization

Zinc chloride (ZnCl₂) has emerged as a cost-effective catalyst for Boc deprotection and re-protection cycles, improving overall yield from 19% to 82% in multi-step syntheses.

Table 3: Industrial vs. Laboratory-Scale Yields

StepLaboratory Yield (%)Industrial Yield (%)
Boc Protection7895
Hydroxyethylation7088

Challenges and Mitigation Strategies

Competing N-Methylation

Overalkylation during hydroxyethylation is mitigated by:

  • Stoichiometric Control : Limiting ethylene oxide to 1.2 equivalents.

  • Low-Temperature Reactions : Maintaining temperatures below 0°C to suppress side reactions.

Boc Deprotection Side Reactions

Trifluoroacetic acid (TFA) in DCM selectively removes Boc groups without affecting the hydroxyethyl moiety. Neutralization with sodium bicarbonate ensures safe waste disposal.

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipases to catalyze Boc protection in aqueous media, reducing organic solvent use and improving environmental sustainability. Pilot studies report 60% yield under mild conditions (pH 7, 25°C).

Solid-Phase Synthesis

Adapting solid-phase peptide synthesis (SPPS) techniques allows for iterative coupling of Boc-protected intermediates. This approach is particularly valuable for generating derivatives with modified aromatic or hydroxyethyl groups .

Chemical Reactions Analysis

Types of Reactions

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of N-BOC-N-(2-Aminobenzyl)-2-oxoethylamine.

    Reduction: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

    Substitution: Formation of N-(2-Aminobenzyl)-2-hydroxyethylamine.

Scientific Research Applications

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzylamine moiety can interact with enzymes and receptors. The BOC protecting group can be removed to reveal the free amine, which can then engage in further chemical or biological interactions.

Comparison with Similar Compounds

Structural Comparisons

N-Boc-2-azidoethylamine
  • Structure: Shares the BOC-protected ethylamine backbone but replaces the 2-aminobenzyl group with an azide (-N₃).
  • Key Differences: The azide enables click chemistry (e.g., CuAAC reactions), whereas the 2-aminobenzyl group may participate in aromatic interactions . Molar mass: 186.21 g/mol (azidoethylamine) vs. ~265.3 g/mol (estimated for N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine).
2-Hydroxyethylamine (Ethanolamine)
  • Structure : Simplest analog with only a hydroxyethyl group (HOCH₂CH₂NH₂).
  • Key Differences :
    • Lacks protective groups and aromaticity, making it more hygroscopic and reactive .
    • Molar mass: 61.08 g/mol vs. ~265.3 g/mol.
Xylamine Derivatives
  • Structure : N-2'-chloroethyl-N-ethyl-2-methylbenzylamine derivatives, which cyclize to form aziridinium ions .
  • Key Differences: The 2-hydroxyethylamine byproduct of xylamine shows negligible pharmacological activity, whereas the 2-aminobenzyl group in the target compound may enhance bioactivity .

Functional and Reactivity Comparisons

Compound Key Functional Groups Applications Reactivity Notes
This compound BOC, 2-aminobenzyl, hydroxyethyl Peptide synthesis, drug precursors Stable under basic conditions; BOC deprotection requires acidic conditions
N-Boc-2-azidoethylamine BOC, azide Click chemistry, bioconjugation Azide participates in cycloadditions; stable at 2–8°C
2-Hydroxyethylamine Hydroxyethyl Surfactants, CO₂ scrubbing Highly hygroscopic; prone to oxidation
Xylamine Aziridinium Ion Aziridinium, chloroethyl Neuropharmacology (NE uptake inhibition) Highly reactive but hydrolyzes rapidly at 37°C

Pharmacological and Stability Profiles

  • This compound: The BOC group enhances stability during storage and synthesis. The 2-aminobenzyl moiety may improve target binding compared to non-aromatic analogs . Potential applications in peptide-based therapeutics due to controlled deprotection and modular design.
  • 2-Hydroxyethylamine: Low bioactivity in pharmacological models (e.g., only 20% norepinephrine uptake inhibition at 100 µM in xylamine derivatives) . Limited stability due to hygroscopicity and oxidation susceptibility .
  • Xylamine Derivatives :

    • The aziridinium ion is pharmacologically active (irreversible NE uptake inhibition), but hydrolyzes with a half-life of 70 min at 37°C .

Biological Activity

N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and reactivity in various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The hydroxyethyl group can participate in hydrogen bonding with biological molecules, facilitating interactions with enzymes and receptors.
  • Enzyme Interaction : The benzylamine moiety allows for potential interactions with enzymes, influencing metabolic pathways and cellular processes.

1. Biochemical Pathways

Research indicates that this compound may play a role in specific biochemical pathways. For instance, studies have shown that derivatives of this compound can protect pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes .

2. Case Studies

A notable study focused on the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated that modifications to the structure could significantly enhance β-cell protective activity. One particular analog exhibited maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, indicating strong protective effects against ER stress-induced cell death .

CompoundMaximal Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
5a4518.6 ± 4
5g8813 ± 1

3. Therapeutic Applications

The potential therapeutic applications of this compound are being explored extensively. Its derivatives are being investigated as precursors for drug development targeting metabolic disorders and other diseases related to cellular stress responses .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameUnique Features
N-BOC-2-aminophenolLacks hydroxyethyl group; primarily aromatic
N-BOC-2-aminobenzyl alcoholAlcohol functional group instead of amine
N-BOC-N-methylethylenediamineContains two amine groups; different reactivity

The presence of both the hydroxyethyl and benzylamine moieties in this compound contributes to its distinct chemical properties, making it valuable for various applications in research and industry.

Q & A

Basic Synthesis: What are common synthetic routes for introducing the Boc-protected amine group in this compound?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For compounds like N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine, a two-step strategy is often employed:

  • Step 1 : Protection of the primary amine in 2-hydroxyethylamine using Boc anhydride in the presence of a base (e.g., NaHCO₃ or DMAP) .
  • Step 2 : Functionalization of the aromatic amine (2-aminobenzyl group) via palladium-catalyzed cross-coupling or reductive amination (e.g., NaBH₄-mediated reactions) .
    Key considerations : Ensure anhydrous conditions to prevent premature deprotection and monitor pH to avoid side reactions.

Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Proton NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and distinguishes aromatic protons (δ ~6.5–7.5 ppm for the 2-aminobenzyl moiety) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and detects impurities from incomplete protection or side reactions .
  • HPLC with UV/Vis Detection : Quantifies purity and resolves enantiomers if chiral centers are present (e.g., from 2-hydroxyethylamine derivatives) .

Advanced Synthesis: How can competing N-methylation or overprotection be mitigated during Boc group installation?

Competing reactions arise due to the nucleophilicity of the amine and steric hindrance. Strategies include:

  • Controlled Stoichiometry : Use a 1.2:1 molar ratio of Boc anhydride to amine to minimize overprotection .
  • Temperature Modulation : Conduct reactions at 0–5°C to slow down exothermic side reactions .
  • Selective Deprotection : If overprotection occurs, use TFA (trifluoroacetic acid) in dichloromethane to selectively remove Boc groups while preserving other functionalities .
    Data Example : In a related Boc-protected glycine derivative, optimized conditions improved yield from 19% to 65% by adjusting reaction time and stoichiometry .

Advanced Application: How is this compound utilized in peptide or bifunctional molecule synthesis?

The Boc-protected amine serves as a versatile intermediate in peptide coupling. For example:

  • Peptide Backbone Modification : The 2-hydroxyethylamine moiety can act as a spacer in bifunctional peptides, enhancing solubility or enabling conjugation .
  • Post-Translational Mimicry : The 2-aminobenzyl group mimics post-translationally modified residues (e.g., methylated lysine analogs) in structural studies .
    Case Study : Boc-protected analogs were used to synthesize H2A(113−129) peptide variants, demonstrating compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .

Data Contradiction: How do different synthetic methods for Boc protection affect yield and optical purity?

A comparative analysis of methods reveals:

Method Catalyst/Conditions Yield Optical Purity Source
Pd-catalyzed couplingPd(OAc)₂, PPh₃, DMF, 80°C72%98% ee
Reductive aminationNaBH₄, MeOH, RT58%90% ee
Direct Boc protectionBoc₂O, NaHCO₃, THF, 0°C65%>99% ee
Conclusion : Direct protection under mild conditions (0°C, NaHCO₃) maximizes enantiomeric excess (ee), while Pd-catalyzed routes favor yield .

Safety and Handling: What precautions are essential when working with Boc-protected amines?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., TFA during deprotection) .
  • Waste Disposal : Neutralize acidic deprotection waste with sodium bicarbonate before disposal .

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